molecular formula C11H12FN3 B1276613 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine CAS No. 925146-07-2

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1276613
CAS No.: 925146-07-2
M. Wt: 205.23 g/mol
InChI Key: MHUPNZMCYJMVIC-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the fluorobenzyl and methyl groups, which can impart specific chemical and biological properties not found in the other similar compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUPNZMCYJMVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424512
Record name 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925146-07-2
Record name 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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